

# An In-depth Technical Guide to 2,5-Dichloroisonicotinaldehyde

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## Compound of Interest

Compound Name: 2,5-Dichloroisonicotinaldehyde

Cat. No.: B042135

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding **2,5-dichloroisonicotinaldehyde** in publicly accessible scientific literature is limited. This guide compiles available data and provides informed estimations based on established chemical principles and data from analogous compounds. All predicted data and representative protocols are clearly marked and should be treated as such.

## Introduction

**2,5-Dichloroisonicotinaldehyde**, also known as 2,5-dichloro-4-pyridinecarboxaldehyde, is a halogenated pyridine derivative with significant potential as a versatile intermediate in organic synthesis, particularly in the realm of medicinal chemistry. Its structure, featuring a pyridine ring substituted with two chlorine atoms and an aldehyde group, offers multiple reaction sites for the construction of more complex molecules. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on its role in the development of novel therapeutics.

## Synthesis of 2,5-Dichloroisonicotinaldehyde

The primary route for the synthesis of **2,5-dichloroisonicotinaldehyde** is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.<sup>[1][2][3]</sup> In this case, the substrate is 2,5-dichloropyridine.

# Representative Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-Dichloropyridine

Note: This is a representative protocol based on the general Vilsmeier-Haack reaction and has not been experimentally validated for this specific substrate.

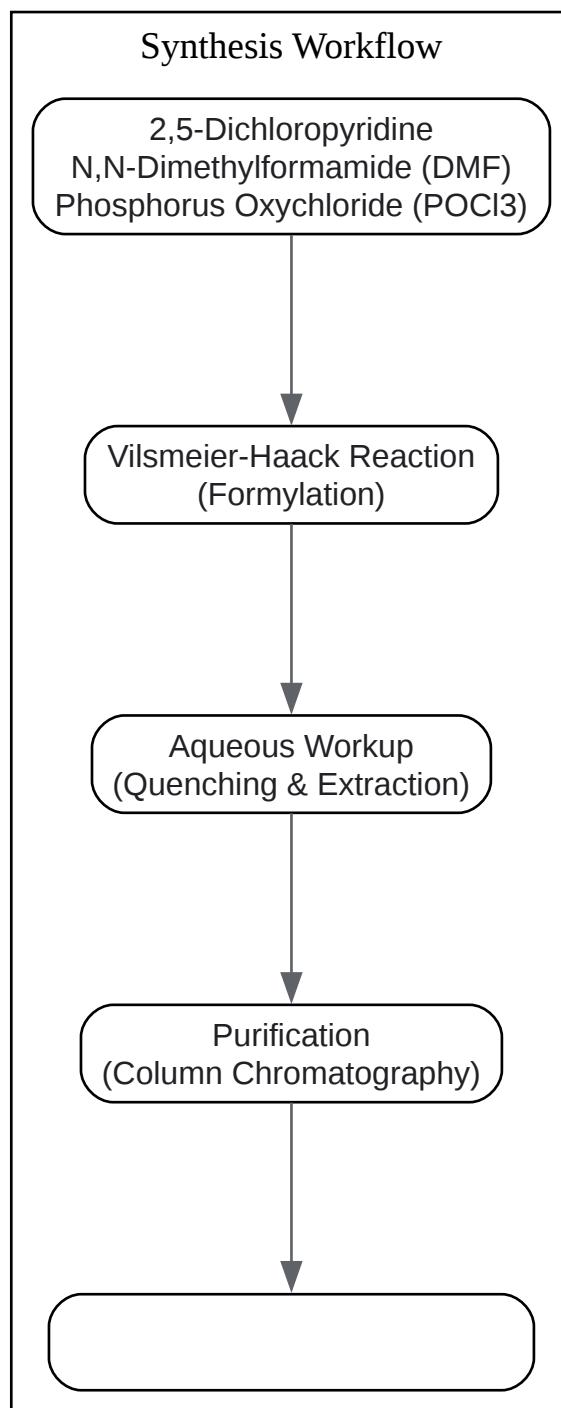
## Materials:

- 2,5-Dichloropyridine
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM, anhydrous)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Standard glassware for inert atmosphere reactions

## Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (3.0 eq.) is dissolved in anhydrous dichloromethane.
- The solution is cooled to 0 °C in an ice bath.
- Phosphorus oxychloride (1.2 eq.) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, occurs.
- After the addition is complete, the mixture is stirred at 0 °C for 30 minutes.
- A solution of 2,5-dichloropyridine (1.0 eq.) in anhydrous dichloromethane is added dropwise to the reaction mixture.

- The reaction is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford **2,5-dichloroisonicotinaldehyde**.



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**Figure 1:** Proposed synthesis workflow for **2,5-dichloroisonicotinaldehyde**.

## Physicochemical and Spectroscopic Data

## Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of **2,5-dichloroisonicotinaldehyde**.

Property	Value	Source
CAS Number	102645-33-0	Supplier Data
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> NO	-
Molecular Weight	176.00 g/mol	-
Appearance	White to off-white solid (Predicted)	-
Density	1.488 g/cm <sup>3</sup>	Supplier Data
Boiling Point	254.5 °C at 760 mmHg	Supplier Data
Flash Point	107.7 °C	Supplier Data

## Predicted Spectroscopic Data

Note: The following spectroscopic data are predicted based on the chemical structure and general principles of spectroscopy for aromatic aldehydes.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10.1	s	1H	Aldehyde proton (-CHO)
~8.7	s	1H	Pyridine H-6
~8.0	s	1H	Pyridine H-3

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>):

Chemical Shift ( $\delta$ , ppm)	Assignment
~189	Aldehyde Carbonyl (C=O)
~152	Pyridine C-2
~150	Pyridine C-6
~140	Pyridine C-4
~135	Pyridine C-5
~125	Pyridine C-3

Infrared (IR) Spectroscopy (KBr,  $\text{cm}^{-1}$ ):

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~2850, ~2750	Medium	C-H stretch (aldehyde)
~1710	Strong	C=O stretch (aromatic aldehyde)
~1580, ~1470	Medium-Strong	C=C/C=N stretching (pyridine ring)
~850	Strong	C-Cl stretch

Mass Spectrometry (EI):

m/z	Interpretation
175/177/179	Molecular ion ( $\text{M}^+$ ) with isotopic pattern for two chlorine atoms
174/176/178	$\text{M}-1$ (loss of H)
146/148/150	$\text{M}-\text{CHO}$ (loss of formyl radical)
111/113	Loss of CO and Cl

# Applications in Drug Development

**2,5-Dichloroisonicotinaldehyde** is a key intermediate in the synthesis of biologically active molecules, particularly as a scaffold for the development of selective cannabinoid receptor 2 (CB2) agonists.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) The CB2 receptor is a promising therapeutic target for a variety of conditions, including inflammatory diseases, neuropathic pain, and certain cancers, without the psychotropic side effects associated with CB1 receptor activation.

## Role as an Intermediate for CB2 Agonists

The aldehyde functionality of **2,5-dichloroisonicotinaldehyde** allows for a variety of chemical transformations to build more complex structures. One common application is its conversion to an amino-pyridine derivative, which can then be further functionalized.

## Representative Experimental Protocol: Synthesis of a 2-Amino-5-aryl-pyridine Derivative

Note: This is a representative protocol illustrating a potential synthetic application and is based on general procedures for Suzuki coupling and subsequent amination reactions.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

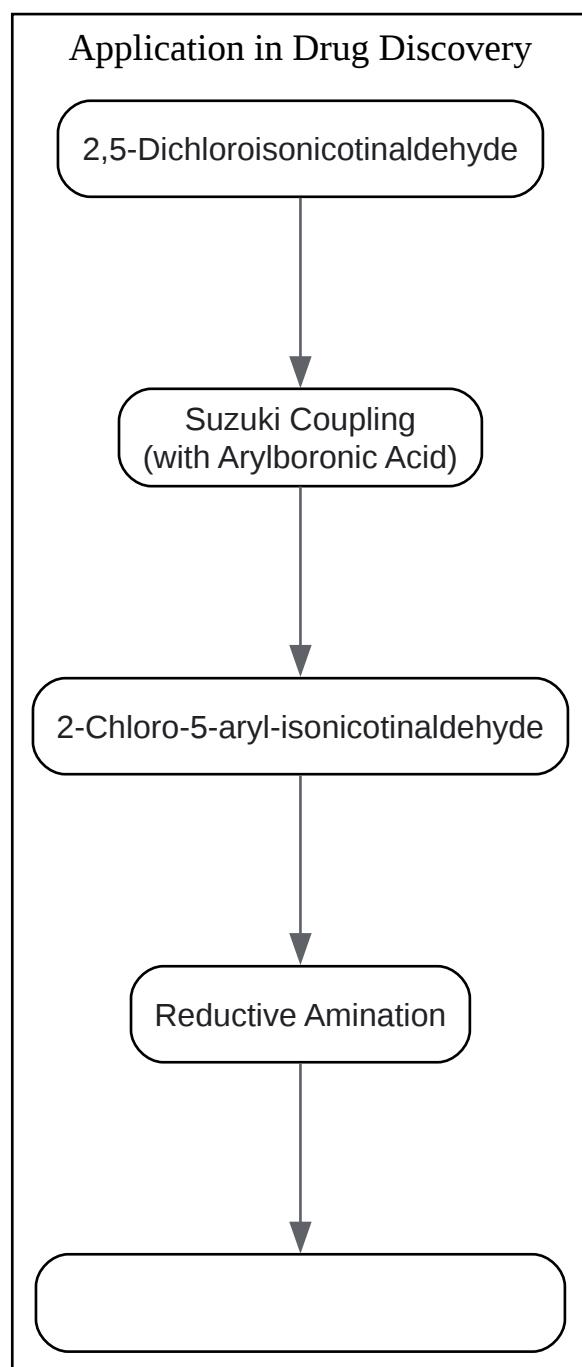
### Step 1: Suzuki Coupling

- To a solution of **2,5-dichloroisonicotinaldehyde** (1.0 eq.) in a suitable solvent such as dioxane/water, add an arylboronic acid (1.1 eq.), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 0.05 eq.), and a base (e.g.,  $\text{K}_2\text{CO}_3$ , 2.0 eq.).
- The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC).
- After cooling, the reaction is worked up by extraction and purified by column chromatography to yield the 2-chloro-5-aryl-isonicotinaldehyde.

### Step 2: Reductive Amination

- The 2-chloro-5-aryl-isonicotinaldehyde (1.0 eq.) is dissolved in a solvent like methanol.

- An amine (e.g., ammonia in methanol or a primary amine, 1.2 eq.) is added, followed by a reducing agent such as sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ , 1.5 eq.).
- The reaction is stirred at room temperature until completion.
- The reaction is quenched, and the product is extracted and purified to give the corresponding 2-amino-5-aryl-pyridine derivative.



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